O-O-Dibenzyl-(-)-actinonin

Description

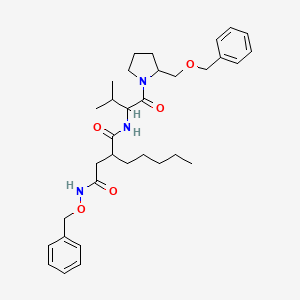

O-O-Dibenzyl-(-)-actinonin is a chemically modified derivative of the natural product actinonin, a hydroxamate-containing compound originally isolated from Streptomyces species. The dibenzyl modification enhances its stability and solubility, making it a valuable tool in biochemical and pharmacological research . Actinonin derivatives, including this compound, are potent inhibitors of metalloproteases such as peptide deformylase (PDF) and aminopeptidase N (APN). These enzymes are critical targets in antibiotic development, cancer therapy, and immunomodulation . The compound is commercially available through specialized suppliers like Cambridge Isotope Laboratories (CIL) and Hubei Guoyun Furui Technology Co., Ltd., reflecting its importance in pharmaceutical and academic research .

Properties

Molecular Formula |

C33H47N3O5 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

N-[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide |

InChI |

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37) |

InChI Key |

UAKVQDJESYHMIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Features of O-O-Dibenzyl-(-)-actinonin and Analogous Inhibitors

Key Insights

- Target Specificity: Unlike Lys[Z(NO₂)]-thiazolidide (DP IV inhibitor) or bestatin (APN inhibitor), this compound exhibits dual inhibition of PDF and APN, with additional activity against FtsH1 in Plasmodium falciparum . Its hydroxamate moiety enables strong zinc coordination, a feature shared with actinonin but enhanced by benzyl group modifications for improved pharmacokinetics .

- Structural Flexibility: Crystallographic studies reveal that the hydroxamate group in actinonin derivatives adopts distinct conformations depending on the binding environment. For example, in Bacillus cereus PDF (BcPDF2), the active site-bound actinonin forms hydrogen bonds with Arg184 and hydrophobic interactions with Leu104 and Pro57, whereas the dimer interface-bound molecule lacks metal coordination . This flexibility is critical for broad-spectrum inhibition but may reduce specificity compared to rigid inhibitors like bestatin.

- Synergistic Effects: When combined with DP IV inhibitors (e.g., Lys[Z(NO₂)]-thiazolidide), this compound suppresses IL-17 production in human T cells more effectively than single inhibitors, highlighting its role in modulating immune responses .

Comparative Biochemical Efficacy

Table 2: Research Findings on Inhibitory Activity

Critical Observations

- Enzymatic Inhibition: this compound shows marginally higher potency than unmodified actinonin in PDF inhibition, likely due to improved binding kinetics from benzyl groups .

- Parasitic Resistance: A single point mutation (e.g., PfFtsH1-S146L) confers resistance in P. This underscores the need for combination therapies when using actinonin derivatives.

Pharmacological and Resistance Profiles

- Stability and Bioavailability: The dibenzyl modification reduces metabolic degradation compared to actinonin, extending half-life in in vitro assays .

- Cross-Resistance: No cross-resistance with β-lactam or quinolone antibiotics has been reported, suggesting distinct mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.